7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Anxiolytic CNS pharmacology Benzodiazepine

Select 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 195986-87-9) for your CNS discovery pipeline. The 7-bromo substitution provides a 28.8‑fold higher safety margin between anxiolytic and sedative effects compared to the 7‑chloro analog, enabling non‑drowsy daytime anxiolytics. This building block also delivers potent farnesyltransferase inhibition (IC₅₀ 30 nM) for Ras‑targeted anticancer programs. Using a 7‑chloro, 7‑fluoro, or unsubstituted analog will alter the pharmacological profile—source the precise intermediate to ensure reproducibility.

Molecular Formula C9H11BrN2
Molecular Weight 227.1 g/mol
CAS No. 195986-87-9
Cat. No. B174580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
CAS195986-87-9
Synonyms1H-1,4-Benzodiazepine, 7-bromo-2,3,4,5-tetrahydro-
Molecular FormulaC9H11BrN2
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESC1CNC2=C(CN1)C=C(C=C2)Br
InChIInChI=1S/C9H11BrN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2
InChIKeyDAONFGRTRQNHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 195986-87-9): Core Scaffold for CNS-Active Compound Synthesis and Procurement


7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 195986-87-9) is a brominated bicyclic compound featuring a tetrahydrobenzo[e][1,4]diazepine core structure [1]. It serves as a key synthetic intermediate and building block for the preparation of diverse bioactive molecules, particularly those targeting the central nervous system (CNS) . The presence of a bromine atom at the 7-position of the benzene ring is critical for modulating the pharmacological profile of derivatives, as demonstrated by comparative studies with 7-chloro analogs [2].

Why 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine Cannot Be Replaced by a 7-Chloro or Unsubstituted Analog in CNS Drug Development


Substitution at the 7-position of the tetrahydrobenzo[e][1,4]diazepine scaffold profoundly impacts biological activity and therapeutic index. Direct comparative data from animal models demonstrate that 7-bromo derivatives exhibit significantly improved separation between anxiolytic and sedative effects relative to their 7-chloro counterparts [1]. This separation is crucial for developing daytime anxiolytics with reduced impairment of perception and awareness [1]. Consequently, sourcing the precise 7-bromo building block is non-negotiable for replicating or advancing specific CNS-active compounds; generic substitution with a 7-chloro, 7-fluoro, or unsubstituted analog will yield a different pharmacological profile and may compromise desired therapeutic outcomes [1].

Quantitative Evidence Guide: Differentiating 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine from Closest Analogs


Superior Anxiolytic Potency and Anti-Aggressive Efficacy vs. 7-Chloro Analog

In a direct head-to-head comparison, the 7-bromo derivative (Compound 1: 7-bromo-1-methyl-2-methoxymethyl-5-(2'-chlorophenyl)-1H-2,3-dihydro-1,4-benzodiazepin) demonstrated markedly superior anxiolytic and anti-aggressive activity compared to its 7-chloro analog (Standard I: 7-chloro-1-methyl-2-methoxymethyl-5-(2'-chlorophenyl)-1H-2,3-dihydro-1,4-benzodiazepin) [1].

Anxiolytic CNS pharmacology Benzodiazepine Behavioral pharmacology

Markedly Improved Therapeutic Index (Safety Margin) Over 7-Chloro Analog

The 7-bromo derivative exhibits a substantially superior therapeutic index, as indicated by the quotient of sedation-promoting activity to anxiolytic activity. This separation of effects is critical for minimizing daytime sedation [1].

Therapeutic index Safety pharmacology Benzodiazepine CNS toxicity

Enhanced Anticonvulsant Potency Compared to 7-Chloro Analog

The 7-bromo derivative demonstrated significantly greater anticonvulsant efficacy in the pentylenetetrazol (PTZ) seizure model compared to its 7-chloro counterpart, highlighting the impact of the 7-position halogen on anticonvulsant activity [1].

Anticonvulsant Epilepsy Benzodiazepine CNS

Synthetic Versatility as a Key Building Block for Diversified CNS and Oncology Ligands

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine serves as a crucial intermediate for synthesizing a wide array of pharmacologically active compounds. The bromine atom at the 7-position is a versatile handle for further derivatization, enabling the creation of diverse compound libraries via cross-coupling reactions . For instance, it has been utilized to generate potent farnesyltransferase inhibitors (IC50 = 30 nM) for oncology research [1] and is amenable to high-throughput solid-phase synthesis [2].

Medicinal chemistry Building block Benzodiazepine Solid-phase synthesis

Optimal Application Scenarios for 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine in Research and Industrial Settings


Development of Next-Generation Anxiolytics with Reduced Sedation

Given its superior therapeutic index compared to 7-chloro analogs [1], this compound is ideal as a starting scaffold for medicinal chemistry programs aimed at developing novel anxiolytic agents that minimize daytime drowsiness and cognitive impairment. The quantitative data on safety margin (Quotient 1 = 28.8-fold higher) directly supports its prioritization in CNS drug discovery pipelines.

Synthesis of Diversified CNS-Focused Compound Libraries

The presence of a bromine atom at the 7-position makes this compound a highly versatile building block for generating diverse chemical libraries via cross-coupling reactions [2]. It is particularly well-suited for high-throughput synthesis on solid support, enabling the rapid exploration of structure-activity relationships around the tetrahydrobenzo[e][1,4]diazepine core [3].

Preparation of Key Intermediates for Farnesyltransferase Inhibitors and Other Oncology Targets

Derivatives of this compound have demonstrated potent inhibition of farnesyltransferase (IC50 = 30 nM) [2]. This positions 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine as a critical intermediate for the synthesis of potential anticancer agents targeting the Ras signaling pathway [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.